N1,N1-Bis(5-sulfamoyl-1,3,4-thiadiazol-2-yl)adipamide
Description
N1,N1-Bis(5-sulfamoyl-1,3,4-thiadiazol-2-yl)adipamide is a bis-thiadiazole derivative characterized by two 5-sulfamoyl-1,3,4-thiadiazol-2-yl moieties linked via an adipamide (hexanediamide) bridge. The compound belongs to the sulfonamide class, known for their biological activities, particularly enzyme inhibition and antimicrobial effects.
Properties
Molecular Formula |
C10H14N8O6S4 |
|---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
N',N'-bis(5-sulfamoyl-1,3,4-thiadiazol-2-yl)hexanediamide |
InChI |
InChI=1S/C10H14N8O6S4/c11-5(19)3-1-2-4-6(20)18(7-14-16-9(25-7)27(12,21)22)8-15-17-10(26-8)28(13,23)24/h1-4H2,(H2,11,19)(H2,12,21,22)(H2,13,23,24) |
InChI Key |
PGIDAMSMMKWTEX-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)N(C1=NN=C(S1)S(=O)(=O)N)C2=NN=C(S2)S(=O)(=O)N)CC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-Bis(5-sulfamoyl-1,3,4-thiadiazol-2-yl)adipamide typically involves the reaction of 5-sulfamoyl-1,3,4-thiadiazole-2-amine with adipoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N1,N1-Bis(5-sulfamoyl-1,3,4-thiadiazol-2-yl)adipamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
N1,N1-Bis(5-sulfamoyl-1,3,4-thiadiazol-2-yl)adipamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N1,N1-Bis(5-sulfamoyl-1,3,4-thiadiazol-2-yl)adipamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Comparison with Similar Compounds
Structural and Functional Comparisons
Key Structural Features
- N1,N1-Bis(5-sulfamoyl-1,3,4-thiadiazol-2-yl)adipamide: Two 1,3,4-thiadiazole rings with sulfamoyl (-SO₂NH₂) substituents.
- Acetazolamide (N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide) :
- Single 1,3,4-thiadiazole ring with sulfamoyl group.
- Acetamide (-NHCOCH₃) substituent.
- Other Thiadiazole Derivatives (e.g., N-[1-(5-Acetamido-3-acetyl-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)-2-phenylethyl]acetamide):
Physicochemical Properties
| Compound | Solubility | Molecular Weight | Key Functional Groups |
|---|---|---|---|
| N1,N1-Bis(5-sulfamoyl…adipamide | Likely low (inferred from structure) | ~532.5 g/mol | Sulfamoyl, thiadiazole, adipamide |
| Acetazolamide | Very slightly soluble in water | 222.25 g/mol | Sulfamoyl, thiadiazole, acetamide |
| Generic Thiadiazole Derivatives | Varies (e.g., acetyl groups improve solubility) | 250–400 g/mol | Acetyl, methyl, phenyl |
Notes:
- Sulfamoyl groups enhance hydrogen-bonding capacity, which may improve target binding but could also limit membrane permeability .
Biological Activity
N1,N1-Bis(5-sulfamoyl-1,3,4-thiadiazol-2-yl)adipamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties. This article explores the biological activity of this compound based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 427.46 g/mol. The compound features two thiadiazole rings substituted with sulfamoyl groups, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. The presence of the sulfamoyl group enhances the compound's ability to inhibit bacterial growth. Studies have shown that compounds with similar structures can effectively combat various pathogens, suggesting that this compound may share this property.
Anticonvulsant Activity
Thiadiazole derivatives have been investigated for their potential as anticonvulsants. A study highlighted that certain modifications in the thiadiazole structure could lead to enhanced anticonvulsant effects. For instance, compounds derived from 1,3,4-thiadiazole exhibited significant activity in seizure models. The efficacy of this compound in such models could be promising based on structural similarities to known active compounds .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
